molecular formula C19H17BrCl2N6 B11531992 N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

Cat. No.: B11531992
M. Wt: 480.2 g/mol
InChI Key: PHTDTKVJSGRNFX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with bromophenyl, chlorophenyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The bromophenyl and chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and elevated temperatures to achieve high yields.

    Piperazine Introduction: The piperazinyl group is incorporated through a Mannich reaction, which involves the condensation of piperazine with formaldehyde and an aromatic amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine
  • N-(4-bromophenyl)-4-chloro-6-[4-(2,4-dichlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

Uniqueness

N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups, along with the piperazinyl moiety, allows for diverse interactions with biological targets and enhances its potential as a multifunctional compound.

Properties

Molecular Formula

C19H17BrCl2N6

Molecular Weight

480.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H17BrCl2N6/c20-13-4-6-15(7-5-13)23-18-24-17(22)25-19(26-18)28-10-8-27(9-11-28)16-3-1-2-14(21)12-16/h1-7,12H,8-11H2,(H,23,24,25,26)

InChI Key

PHTDTKVJSGRNFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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